molecular formula C13H12N4O3 B1678526 Pyrinuron CAS No. 53558-25-1

Pyrinuron

Cat. No. B1678526
CAS RN: 53558-25-1
M. Wt: 272.26 g/mol
InChI Key: CLKZWXHKFXZIMA-UHFFFAOYSA-N
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Patent
US04075345

Procedure details

A solution of 415 g. of crude p-nitrophenyl isocyanate in 4.5 l. of toluene was stirred at room temperature. The mixture was filtered and 35 g. of insoluble impurity removed. The material in solution was 380 g. (2.32 mol) of purified p-nitrophenyl isocyanate. The solution was stirred under dry nitrogen, and 3-(aminomethyl)pyridine (250 g., 2.32 mol) was added dropwise. An exotherm to 40° C. was noted. The resulting thick suspension was stirred overnight and then vacuum filtered. The product was washed with hexane and dried in a vacuum oven at 60° C. overnight to give 610.7 g. melting at 220°-221.5° C. The product was a 98% yield of 1-(3-pyridylmethyl)-3-(4-nitrophenyl)urea. This product after recrystallization from 2-methoxyethanol melted with decomposition at 223°-225° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.32 mol
Type
reactant
Reaction Step Two
Quantity
250 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]=[C:11]=[O:12])=[CH:6][CH:5]=1)([O-:3])=[O:2].[NH2:13][CH2:14][C:15]1[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=1>C1(C)C=CC=CC=1>[N:17]1[CH:18]=[CH:19][CH:20]=[C:15]([CH2:14][NH:13][C:11]([NH:10][C:7]2[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:9][CH:8]=2)=[O:12])[CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N=C=O
Step Two
Name
Quantity
2.32 mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N=C=O
Step Three
Name
Quantity
250 g
Type
reactant
Smiles
NCC=1C=NC=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred under dry nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
of insoluble impurity removed
CUSTOM
Type
CUSTOM
Details
to 40° C.
STIRRING
Type
STIRRING
Details
The resulting thick suspension was stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
vacuum filtered
WASH
Type
WASH
Details
The product was washed with hexane
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 60° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to give 610.7 g

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)CNC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.